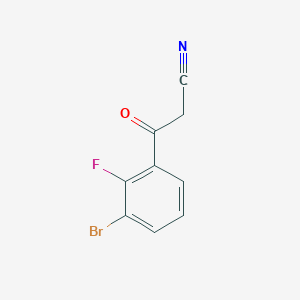
3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C9H5BrFNO It is a derivative of phenylpropanenitrile, featuring both bromine and fluorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Reduction: Lithium aluminum hydride, sodium borohydride
Oxidation: Potassium permanganate, chromium trioxide
Major Products
Substitution: Various substituted phenylpropanenitriles
Reduction: 3-(3-Bromo-2-fluorophenyl)-3-aminopropanenitrile
Oxidation: 3-(3-Bromo-2-fluorophenyl)-3-oxopropanoic acid
Scientific Research Applications
3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluorophenylacetonitrile
- 3-Bromo-2-fluorophenylmethanol
- 3-Bromo-2-fluorophenylboronic acid
Uniqueness
3-(3-Bromo-2-fluorophenyl)-3-oxopropanenitrile is unique due to its specific combination of bromine and fluorine substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
3-(3-bromo-2-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrFNO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2 |
InChI Key |
NJRKFWCKFGIQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole](/img/structure/B13695006.png)
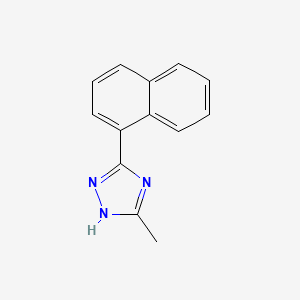
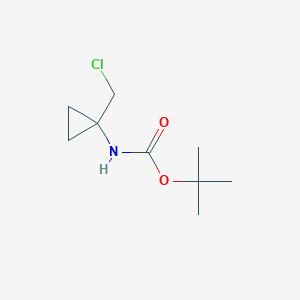
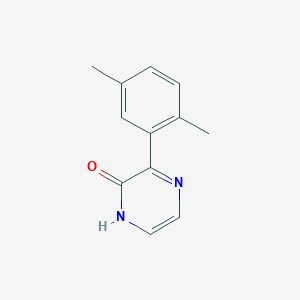
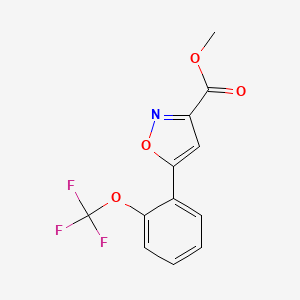
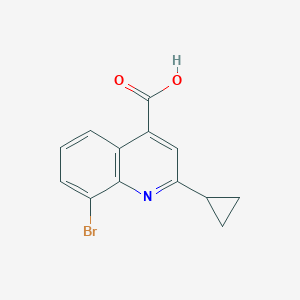
![1-Boc-6'-chloro-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B13695045.png)
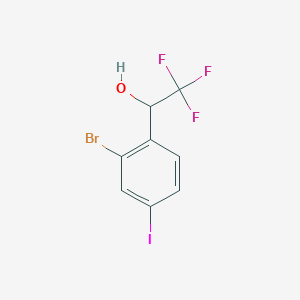
![Naphthalene, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B13695059.png)
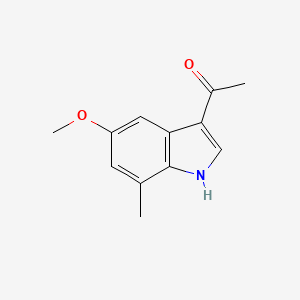
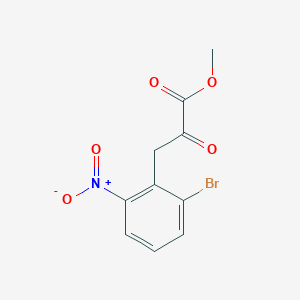
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)
